Otophylloside O

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

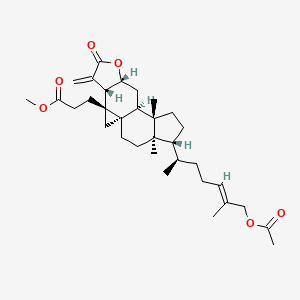

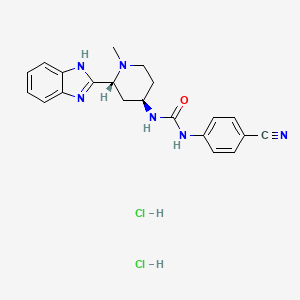

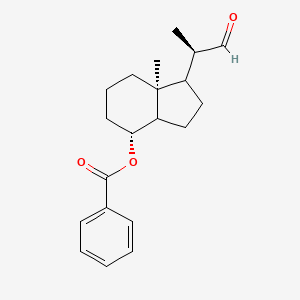

Otophylloside O is a steroid compound isolated from the roots of Cynanchum otophyllum . It belongs to the category of natural compounds and has a molecular formula of C56H84O20 .

Synthesis Analysis

The synthesis of this compound involves isolation from the roots of Cynanchum otophyllum . Four known C21 steroidal glycosides, namely caudatin 3-O-β-cymaropyranoside (1), caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside (2), otophylloside B (3), and otophylloside A (4) were found to be the main components in the roots of C. otophyllum .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 1077.27 . The IUPAC name for this compound is quite long, indicating a complex structure with multiple functional groups .Physical And Chemical Properties Analysis

This compound is a powder in its physical state . It has a molecular formula of C56H84O20 and a molecular weight of 1077.27 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

阿尔茨海默病研究

Otophylloside B,一种与Otophylloside O相关的化合物,已被评估其在阿尔茨海默病(AD)预防中的潜力。使用秀丽隐杆线虫(Caenorhabditis elegans)AD模型的研究表明,Otophylloside B可以延长寿命,增加耐热性,延迟身体瘫痪,并改善趋化反应。这表明其对Aβ毒性的保护作用,这是AD的一个标志性特征。它通过减少Aβ沉积并上调热休克转录因子及其靶基因的表达(Yang et al., 2017)来发挥作用。

寿命延长

在秀丽隐杆线虫中对Otophylloside B的另一项研究显示其能够适度延长寿命并延缓运动和抗压力衰退。这归因于激活FOXO转录因子DAF-16,这是长寿和抗压力机制中的关键因子(Yang et al., 2015)。

癫痫研究

对另一种变体Otophylloside N的研究突显了其对癫痫发作的神经保护作用。这种化合物表现出在减轻由戊四氮引起的神经损伤方面的潜力,戊四氮是一种用于模拟癫痫惊厥的化合物。该研究涵盖了体外和体内模型,表明其具有广泛的神经保护活性(Sheng et al., 2016)。

癌症研究

从秋风藤(Cynanchum otophyllum)中分离出的C21类固醇甙,包括Otophylloside B和A,已被评估其对神经营养活性和对癌细胞的细胞毒作用。这些化合物对神经元细胞产生不同效应,并对人类结肠癌细胞具有选择性细胞毒性。这为探索它们在癌症治疗中的潜力打开了一扇窗户(Dong et al., 2020)。

作用机制

未来方向

属性

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H84O20/c1-28-47(59)37(64-8)23-44(68-28)74-49-30(3)70-46(25-39(49)66-10)76-50-31(4)71-45(26-40(50)67-11)75-48-29(2)69-43(24-38(48)65-9)72-36-17-18-52(6)34(22-36)16-19-55(62)41(52)27-42(73-51(60)33-12-14-35(58)15-13-33)53(7)54(61,32(5)57)20-21-56(53,55)63/h12-16,28-31,36-50,58-59,61-63H,17-27H2,1-11H3/t28-,29-,30-,31-,36+,37+,38+,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,52+,53-,54-,55+,56-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWUVAUZONGLJI-LNQJHQNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

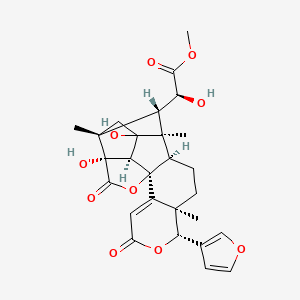

![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B1496027.png)

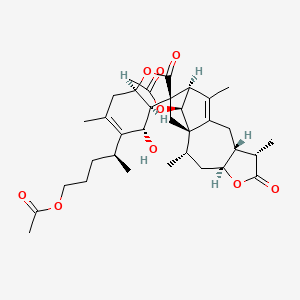

![(E)-4-[(2S,8R,19S)-14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1496030.png)